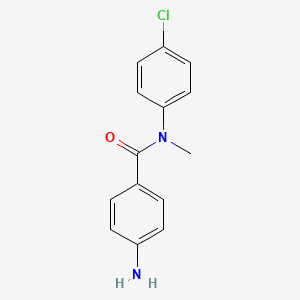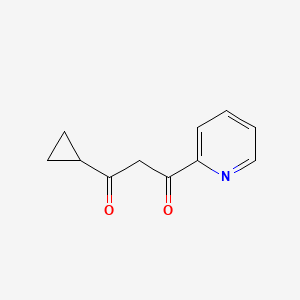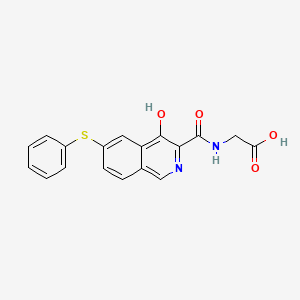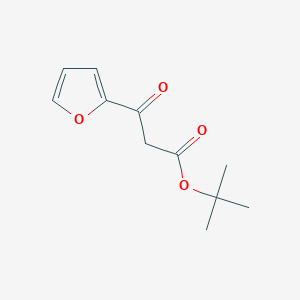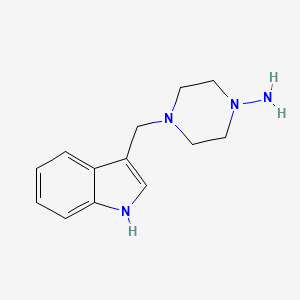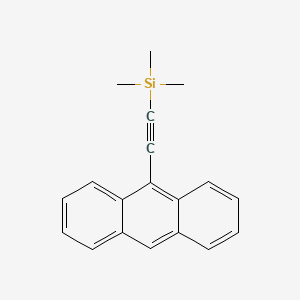
(Anthracen-9-ylethynyl)trimethylsilane
Vue d'ensemble
Description
(Anthracen-9-ylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C19H18Si. This compound features a trimethylsilyl group attached to a 9-anthracenylethynyl moiety, making it a unique and interesting molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-ylethynyl)trimethylsilane typically involves the reaction of 9-anthracenylethynyl lithium with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions usually include low temperatures to ensure the stability of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Anthracen-9-ylethynyl)trimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce various silane derivatives.
Applications De Recherche Scientifique
(Anthracen-9-ylethynyl)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Employed in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Investigated for potential use in drug delivery systems and imaging agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of (Anthracen-9-ylethynyl)trimethylsilane involves its ability to interact with various molecular targets through its reactive silane group. This interaction can lead to the formation of strong covalent bonds with other molecules, making it useful in applications such as surface modification and material synthesis. The pathways involved typically include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, commonly used in the semiconductor industry.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, used as a reducing agent in organic synthesis.
Dimethylsilane: Contains two methyl groups and is used in various industrial applications.
Uniqueness
(Anthracen-9-ylethynyl)trimethylsilane is unique due to its combination of a trimethylsilyl group with a 9-anthracenylethynyl moiety. This structure imparts unique photophysical properties, making it valuable in applications such as fluorescent probes and sensors. Additionally, its ability to form strong covalent bonds with various substrates makes it a versatile compound for material science and industrial applications.
Propriétés
Numéro CAS |
104784-61-4 |
|---|---|
Formule moléculaire |
C19H18Si |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2-anthracen-9-ylethynyl(trimethyl)silane |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)13-12-19-17-10-6-4-8-15(17)14-16-9-5-7-11-18(16)19/h4-11,14H,1-3H3 |
Clé InChI |
WHIXCEPMQMOQKA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
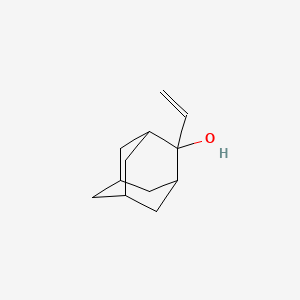

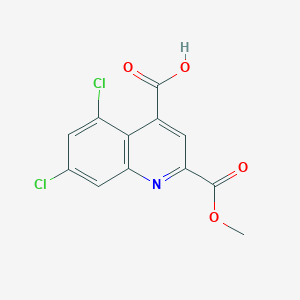
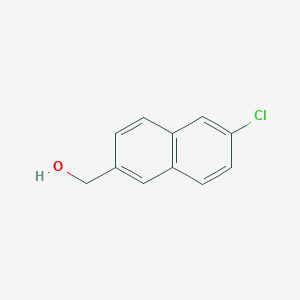
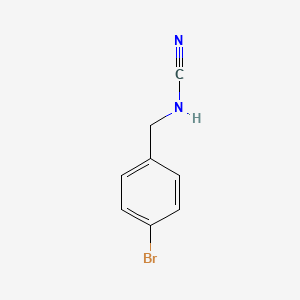

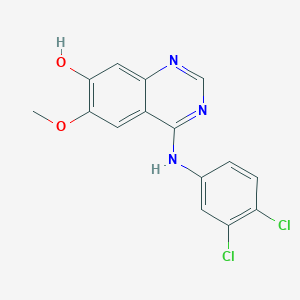
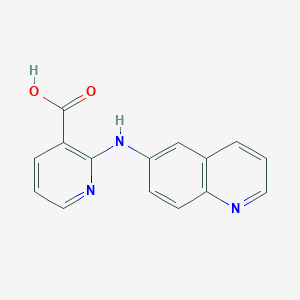
![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine](/img/structure/B8691581.png)
